molecular formula C14H15NO2 B5611735 2-methoxy-5-(4-methylbenzyl)-3-pyridinol

2-methoxy-5-(4-methylbenzyl)-3-pyridinol

Cat. No.: B5611735
M. Wt: 229.27 g/mol
InChI Key: BMCWHXWBSKGWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(4-methylbenzyl)-3-pyridinol is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . As a pyridinol derivative featuring a methoxy group and a 4-methylbenzyl substitution, this compound is of significant interest in medicinal chemistry and pharmaceutical research. It serves as a versatile building block or potential intermediate in the synthesis of more complex molecules. Researchers may explore its application in developing pharmacologically active compounds, given that structural analogs with pyridine and benzyl motifs are commonly investigated for various biological activities. The presence of both hydrogen bond donor and acceptor sites within the molecule influences its physicochemical properties and its potential interactions in biological systems. This product is provided exclusively for research purposes in laboratory settings. It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-methoxy-5-[(4-methylphenyl)methyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-3-5-11(6-4-10)7-12-8-13(16)14(17-2)15-9-12/h3-6,8-9,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCWHXWBSKGWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=C(N=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Impact on Reactivity

Compound Substituents BDE (O–H, kcal/mol) LogP (Predicted)
3-Pyridinol -OH at C3 ~82 0.5
Target Compound -OCH₃, -4-methylbenzyl, -OH ~78 (estimated) 3.2
5-Pyrimidinol -OH at C5 ~85 1.1

Table 2: Biomass Pyrolysis Yields

Biomass 3-Pyridinol (%) 4-Methylcatechol (%)
Corn Cob - -
Vine Rod 4.13 5.74
Sunflower - -

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